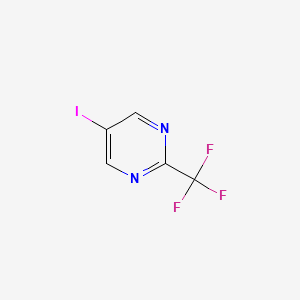
5-Iodo-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic characteristics, making it valuable in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidine typically involves the iodination of 2-(trifluoromethyl)pyrimidine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with different organometallic reagents to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes are typical.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives .
Aplicaciones Científicas De Investigación
5-Iodo-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets .
Comparación Con Compuestos Similares
- 2-Iodo-5-(trifluoromethyl)pyridine
- 5-Iodo-2-(trifluoromethyl)pyridine
Comparison: While 5-Iodo-2-(trifluoromethyl)pyrimidine shares structural similarities with these compounds, its unique pyrimidine ring system imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as in the synthesis of nucleoside analogs for antiviral drugs, compared to its pyridine counterparts .
Propiedades
Número CAS |
1443533-55-8 |
|---|---|
Fórmula molecular |
C5H2F3IN2 |
Peso molecular |
273.98 g/mol |
Nombre IUPAC |
5-iodo-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H |
Clave InChI |
YMTZENNBTLAOOT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
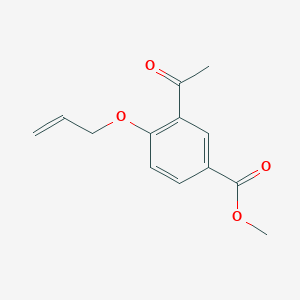
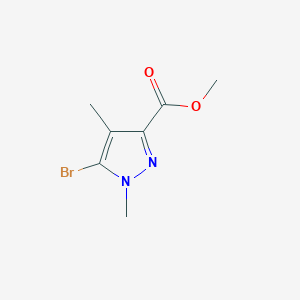
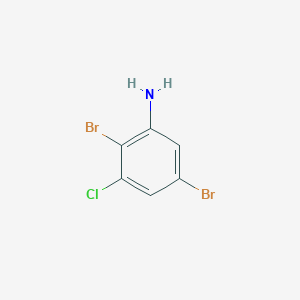
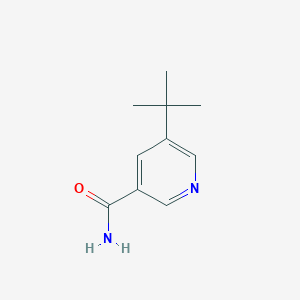
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)

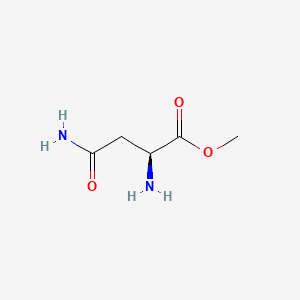
![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)
![8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B13005790.png)

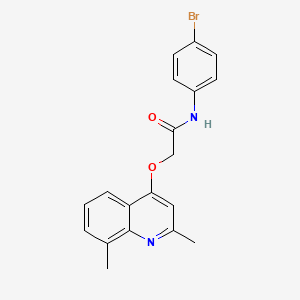
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
